molecular formula C13H13FN4O2 B2584388 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2194845-67-3

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2584388
CAS No.: 2194845-67-3
M. Wt: 276.271
InChI Key: CFLRQWKWUQKIMC-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone (CAS Number: 2194845-67-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a unique molecular architecture combining an azetidine core, a 1,2,3-triazole moiety, and a 3-fluoro-4-methoxybenzoyl group. This structure imparts valuable properties for research, including conformational rigidity due to the constrained azetidine ring, which can improve selectivity in target binding. The fluorine atom enhances metabolic stability and bioavailability, while the triazole ring offers a robust platform for further chemical derivatization and is known to act as a pharmacophore in various biologically active compounds . The 1,2,3-triazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently explored for its potential in developing enzyme inhibitors and other therapeutic agents . Similarly, the azetidine ring is a valuable scaffold for constructing novel pharmacologically active compounds. The well-defined synthetic route for this compound allows for high purity and scalability, making it a suitable and reliable building block for research in bioactive molecule development, particularly as a key intermediate in constructing more complex chemical entities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2/c1-20-12-3-2-9(6-11(12)14)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLRQWKWUQKIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone represents a novel chemical entity with significant potential in medicinal chemistry. This article examines its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H14_{14}F1_{1}N5_{5}O2_{2}
  • Molecular Weight : Approximately 305.30 g/mol
  • Appearance : White to off-white solid
  • Solubility : Moderate solubility in organic solvents

The compound features a unique structure consisting of an azetidine ring linked to a triazole moiety and a methanone group substituted with a fluorinated methoxyphenyl. This configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
P. aeruginosa1264 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have also explored the anticancer properties of this compound. In vitro assays on human cancer cell lines (e.g., HepG2 and MCF7) revealed:

  • Cytotoxicity : IC50_{50} values ranging from 10 to 30 µM.
  • Mechanism of Action : Induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition.
  • Receptor Binding : The methanone group may enhance binding affinity to specific receptors involved in cell signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of similar compounds with triazole moieties:

  • Synthesis Methodology :
    • The compound is synthesized through a multi-step process involving cycloaddition reactions and subsequent functionalization.
    • Characterization techniques such as NMR and MS confirm the structural integrity.
  • Biological Evaluation :
    • A study published in European Journal of Medicinal Chemistry reported that triazole-containing compounds exhibited enhanced bioactivity compared to their non-triazole counterparts .
    • Another investigation highlighted the potential of these compounds in targeting multidrug-resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related methanone derivatives, focusing on heterocyclic cores, substituent effects, and pharmacological relevance.

Structural Analogues with Azetidine and Triazole Moieties

  • 3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one (CAS 2194845-93-5) Structure: Replaces the methanone-linked phenyl ring with a 4-fluoro-3-methylphenyl group and introduces a propan-1-one spacer.

Heterocyclic Amine Variations

  • (R)-(3-Benzylmorpholino)(4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (M26) Structure: Substitutes azetidine with a morpholino ring (six-membered oxygen-containing heterocycle). Impact: Larger ring size and oxygen atom may enhance solubility but reduce conformational rigidity, affecting target selectivity .
  • [4-(4-Bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]methanone Structure: Features a piperidinyl group instead of azetidine. Impact: Piperidine’s flexibility and basic nitrogen could influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Aromatic Substituent Variations

  • (4-((1-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone (3w) Structure: Incorporates a 3,5-difluorophenyl group and trifluoromethyl-triazole. Impact: Increased lipophilicity from trifluoromethyl may enhance membrane permeability but reduce aqueous solubility .
  • [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone Structure: Substitutes the phenyl ring with a benzoxazolyl group and uses a diazepane heterocycle.

Deuterated Analogues

  • (3-(3-(2H-1,2,3-Triazol-2-yl)benzyl)morpholino-2,2-d2)(4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (ACT-539313E) Structure: Deuterates the morpholino ring to modulate metabolic stability. Impact: Deuterium substitution at metabolically vulnerable sites (e.g., C-H bonds) can prolong half-life without altering target affinity .

Structural and Functional Comparison Table

Compound Name Heterocyclic Core Aromatic Substituents Key Functional Groups Potential Pharmacological Role
Target Compound Azetidine 3-Fluoro-4-methoxyphenyl 2H-Triazole, Methanone Orexin receptor antagonist
3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-triazol-2-yl)azetidin-1-yl]propan-1-one Azetidine 4-Fluoro-3-methylphenyl Propan-1-one spacer Not specified
(R)-(3-Benzylmorpholino)(4-methyl-2-(2H-triazol-2-yl)phenyl)methanone (M26) Morpholine 4-Methyl-2-(2H-triazol-2-yl)phenyl Benzyl group Metabolite reference
[(7R)-4-(5-Chloro-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-...] Diazepane 5-Methyl-2-(2H-triazol-2-yl)phenyl Benzoxazole, Chlorine Orexin receptor antagonist
(4-(3,5-Difluorophenyl)-triazol-4-yl)phenyl methanone (3w) None 3,5-Difluorophenyl, Trifluoromethyl Trifluoromethyl, Methoxy Not specified

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone?

Synthesis typically involves multi-step reactions, including cycloaddition for triazole formation and coupling of the azetidine and aryl moieties. Key steps include:

  • Triazole ring synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
  • Azetidine functionalization : Nucleophilic substitution or coupling reactions, optimized at 60–80°C in aprotic solvents (e.g., DMF or THF) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm connectivity of the triazole, azetidine, and aryl groups .
  • X-ray crystallography : Resolve spatial arrangement, particularly the orientation of the fluorophenyl and methoxyphenyl groups .
  • Mass spectrometry (HRMS-ESI) : Validate molecular formula and isotopic patterns .

Q. What are the key physicochemical properties relevant to its handling and stability?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly in water .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the triazole moiety .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluoro vs. methoxy groups) influence reactivity and biological activity?

  • Fluorine : Enhances electronegativity, increasing metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Methoxy group : Modulates solubility and π-π stacking interactions with aromatic residues in target proteins .
  • Experimental validation : Compare analogues via structure-activity relationship (SAR) studies using enzymatic assays .

Q. What mechanistic pathways govern its nucleophilic substitution reactions at the azetidine ring?

  • SN2 mechanism : Steric hindrance from the triazole group may slow bimolecular substitution, favoring intramolecular rearrangements .
  • Kinetic studies : Monitor reaction progress via 19^{19}F NMR to track fluorine displacement under varying temperatures .
  • Computational modeling : Density functional theory (DFT) can predict transition states and activation energies .

Q. How can contradictory biological activity data across studies be resolved?

  • Dose-response variability : Standardize assay conditions (e.g., cell lines, incubation times) to minimize discrepancies .
  • Metabolic interference : Use liver microsome assays to assess stability and identify active metabolites .
  • Target selectivity profiling : Employ kinome-wide screening to differentiate on-target vs. off-target effects .

Q. What strategies optimize its selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

  • Pharmacophore modeling : Align triazole and methoxyphenyl groups with target active sites .
  • Fragment-based design : Replace the azetidine ring with smaller heterocycles (e.g., pyrrolidine) to reduce steric bulk .
  • Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues .

Methodological and Theoretical Frameworks

Q. How can computational methods (e.g., molecular docking, MD simulations) guide its optimization?

  • Docking studies : Use AutoDock Vina to predict binding poses in protein targets (e.g., EGFR kinase) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of key hydrogen bonds .
  • Free energy calculations : Calculate binding affinities (ΔG) via MM-PBSA to prioritize analogues for synthesis .

Q. What experimental designs are critical for evaluating environmental impacts or degradation pathways?

  • Fate studies : Track hydrolysis and photolysis products in aqueous buffers using LC-MS .
  • Ecotoxicology : Assess acute toxicity in Daphnia magna or algal growth inhibition assays .
  • Biodegradation : Use OECD 301B guidelines to measure microbial mineralization in activated sludge .

Q. How can spectral data contradictions (e.g., NMR shifts) be systematically addressed?

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts .
  • Dynamic effects : Variable-temperature NMR to detect conformational exchange broadening .
  • Isotopic labeling : Synthesize 15^{15}N-labeled triazole to resolve overlapping signals in crowded regions .

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